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Compound of Interest

Compound Name: MethADP triammonium

Cat. No.: B15602495

Disclaimer: Initial searches for "MethADP triammonium" did not yield any relevant results. The
following guide is based on the strong assumption that the intended topic of interest is
Methadone, a well-documented synthetic opioid. All data and protocols presented herein
pertain to Methadone.

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and
signaling pathways of Methadone. It is intended for researchers, scientists, and professionals
in drug development seeking detailed information on this compound.

Discovery and History

Methadone was first synthesized in 1939 by German chemists Max Bockmihl and Gustav
Ehrhart at the 1.G. Farbenkonzern.[1][2] The synthesis was part of a research program aimed at
developing analgesics with both painkilling and spasmolytic properties.[1] The compound was
initially designated Va 10820.[1] It was not until 1947 that it was given the generic name
"methadone” by the Council on Pharmacy and Chemistry of the American Medical Association.
[1] Following World War 11, the patent rights for methadone were made widely available, and
commercial production was initiated in the United States by Eli Lilly and Company under the
trade name Dolophine.[1][2]

Initially developed as an analgesic, the utility of methadone in treating opioid abstinence
syndrome was recognized early on.[3] However, its potential as a maintenance therapy for
opioid addiction was not fully realized until the 1960s through the pioneering work of Dr. Mary
Jeanne Kreek and her colleagues at Rockefeller University. Their research demonstrated that
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methadone could relieve cravings and prevent withdrawal symptoms in heroin addicts without

producing the same euphoric effects.

Physicochemical Properties of Methadone

Property

Value

Reference

IUPAC Name

(RS)-6-(dimethylamino)-4,4-
diphenylheptan-3-one

[2]

Molecular Formula C21H27NO [4]
Molecular Weight 309.45 g/mol [5]
Onset of Action Rapid [2]
Elimination Half-life 15-55 hours [2]
Protein Binding 85-90% [2]

Metabolism

Liver (CYP3A4, CYP2B6, and
CYP2D6-mediated)

[2]

Excretion

Urine, faeces

[2]

Synthesis of Methadone

The synthesis of methadone typically involves the reaction of diphenylacetonitrile with 1-

dimethylamino-2-chloropropane. This reaction produces a mixture of two isomeric nitriles. The

desired high-melting nitrile, 2,2-Diphenyl-4-dimethylaminovaleronitrile, is then reacted with an

ethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield methadone.[6]

Step 1: Synthesis of 1-dimethylamino-2-chloropropane|[6]

e Cool a solution of 3.77g of 1-dimethylamino-2-propanol in 10ml of chloroform to

approximately 0°C with stirring.

e Add a solution of 5.72g of freshly distilled thionyl chloride (SOCI2) in 2ml of chloroform.

» Allow the reaction mixture to warm to room temperature over 30 minutes.
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» Boil the mixture under reflux for another 30 minutes (ensure good ventilation as HCI and
SO2 gas are evolved).

Step 2: Synthesis of 2,2-Diphenyl-4-dimethylaminovaleronitrile[6]

e Prepare a suspension of 1.36g (0.034 mol) of finely ground sodium hydroxide in 10 ml of
dried DMF.

e Add a solution containing 6.0g (0.031 mol) of diphenylacetonitrile in 8 ml of DMF at room
temperature.

 After stirring the mixture for 15 minutes, add 4.1g (0.034 mol) of 1-dimethylamino-2-
chloropropane.

e Heat the reaction mixture with stirring to about 50°C for approximately 1.5 hours and then
cool.

Step 3: Synthesis of Methadone[5]

e Prepare a solution of ethyl magnesium bromide from 19.54g of magnesium and 84.66g of
ethyl bromide in 310 ml of dry ether.

e Add a solution of 2,2-Diphenyl-4-dimethylaminovaleronitrile in xylene to the Grignard
reagent.

o Reflux the reaction mixture for at least 240 minutes at a temperature ranging from 110°C to
115°C.

» Remove the solvent by distillation.

o Charge 154.47 ml of concentrated hydrochloric acid at a temperature ranging from 80°C to
90°C to hydrolyze the intermediate.

 Purify the resulting methadone.
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Reagents

Conc. HCI
Ethyl Magnesium Bromide

Starting Materials
Intermediates Final Product

Thionyl Chloride
+ Chloropropane 1. + EtMgBr
Diphenylacetonitrile + NaOH 2,2-Diphenyl-4-dimethylaminovaleronitrile 2. + HCI (Hydrolysis)
1-dimethylamino-2-propanol + SOCI2 »-| 1-dimethylamino-2-chloropropane

Click to download full resolution via product page

Caption: Workflow of Methadone synthesis from starting materials to the final product.

Signaling Pathways of Methadone

Methadone exerts its effects primarily through its interaction with opioid receptors. It is a potent
agonist at the p-opioid receptor and also acts as an antagonist at the N-methyl-D-aspartate
(NMDA) receptor.[4][7]
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p-Opioid Receptor Pathway:

Methadone binds to the p-opioid receptor, a G-protein coupled receptor (GPCR).[8]
» This binding activates the associated Gi protein.[8]

e The activated Gi protein inhibits adenylate cyclase, leading to a decrease in intracellular
cyclic AMP (cAMP) levels.[8]

e The Gi protein also activates inwardly rectifying potassium channels and inhibits voltage-
gated calcium channels.[8]

o These actions result in hyperpolarization of the neuron and reduced neurotransmitter
release, which in turn blocks the transmission of pain signals.[8]

NMDA Receptor Antagonism:
» Methadone acts as a noncompetitive antagonist at the NMDA receptor.[7][9]

» By blocking the NMDA receptor, methadone reduces calcium influx and dampens a major
excitatory pain pathway in the central nervous system.[7][8] This mechanism is thought to
contribute to its efficacy in treating neuropathic pain and reducing opioid tolerance.[7]

Toll-Like Receptor 4 (TLR4) Interaction:

o Recent studies suggest that methadone can also bind to and activate Toll-like receptor 4
(TLR4).[10]

e This interaction can trigger canonical NF-kB-mediated signaling pathways, leading to the
expression of cytokines.[10]
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Caption: Signaling pathways of Methadone involving p-opioid, NMDA, and TLR4 receptors.

Quantitative Data

Quantitative analysis of methadone and its metabolites is crucial for pharmacokinetic studies
and clinical monitoring. A common method involves liquid-liquid extraction followed by mass
spectrometry.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15602495?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Linearity Range (in

Analyte ) Recovery Reference
hair)

Methadone (MD) 0.5-50.0 ng/mg > 70% [11]

EDDP* 0.5 - 50.0 ng/mg > 70% [11]

EMDP** 1.0 - 50.0 ng/mg > 53% [11]

*EDDP: 2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium *EMDP: 2-ethyl-5-methyl-3,3-diphenyl-1-
pyrroline

Note: The provided search results did not contain specific IC50 values or binding affinities for
Methadone. The table above summarizes quantitative data from an analytical method for
detecting Methadone and its metabolites in hair samples.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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